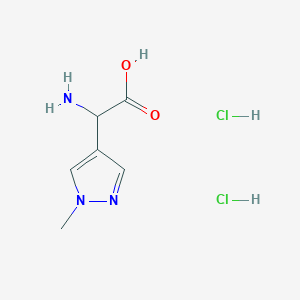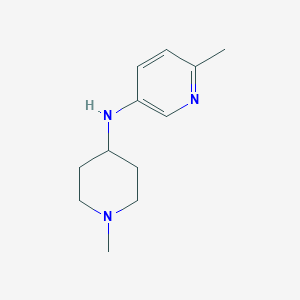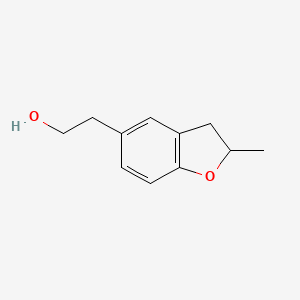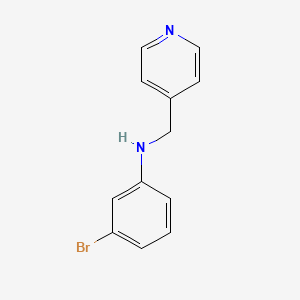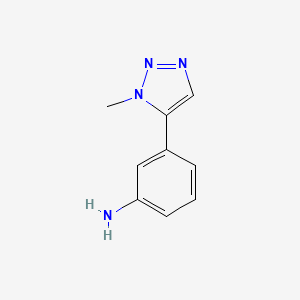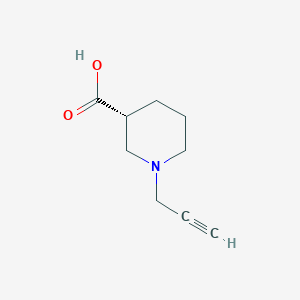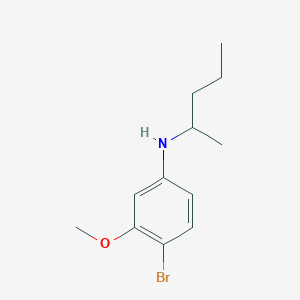
4-Bromo-3-methoxy-N-(pentan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-methoxy-N-(pentan-2-yl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and a pentan-2-yl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline can be achieved through a multi-step process. One common method involves the bromination of 3-methoxyaniline followed by alkylation with 2-pentanone. The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The alkylation step can be carried out using a base such as potassium carbonate in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-N-(pentan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-azido-3-methoxy-N-(pentan-2-yl)aniline or 4-thio-3-methoxy-N-(pentan-2-yl)aniline.
Oxidation: Formation of 4-bromo-3-methoxybenzoic acid.
Reduction: Formation of this compound.
Scientific Research Applications
4-Bromo-3-methoxy-N-(pentan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methoxy-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition of enzymes or receptors involved in key biological pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methyl-N-(pentan-2-yl)aniline
- 4-Bromo-3-methoxy-N-(2,3-dimethylbutan-2-yl)aniline
- 4-Bromo-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
Uniqueness
4-Bromo-3-methoxy-N-(pentan-2-yl)aniline is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
4-bromo-3-methoxy-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H18BrNO/c1-4-5-9(2)14-10-6-7-11(13)12(8-10)15-3/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
IXRCZGFIORUKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine](/img/structure/B13270594.png)
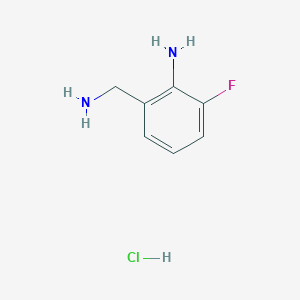
![5-Oxa-2-azaspiro[3.5]non-7-ene](/img/structure/B13270598.png)
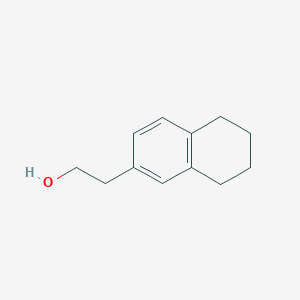
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13270610.png)
